1-丁基-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

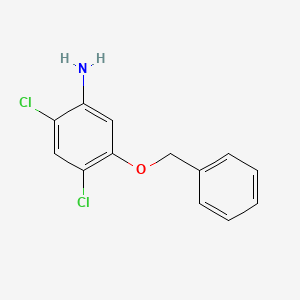

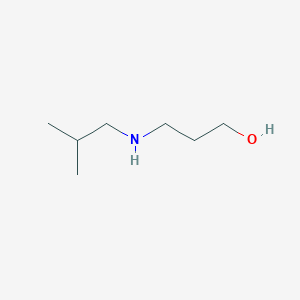

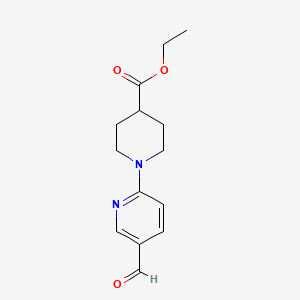

1-Butyl-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C11H15N3 . It is a benzimidazole derivative . The compound has been investigated for its potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 1-butyl-1H-benzimidazol-2-amine consists of a benzimidazole moiety attached to a butyl group . The molecular weight of the compound is approximately 189.257 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-butyl-1H-benzimidazol-2-amine are not detailed in the retrieved sources, benzimidazole derivatives are known to participate in a variety of chemical reactions .科学研究应用

Organic Synthesis and Medicinal Chemistry

N-Butyl-1H-benzimidazole serves as a versatile building block in organic synthesis. Researchers have explored its potential as a precursor for various functionalized benzimidazoles. These derivatives exhibit diverse biological activities, including antiviral, antimicrobial, and antitumor effects . The compound’s structural features make it an attractive candidate for designing novel drugs.

Electrolytes for Dye-Sensitized Solar Cells (DSSCs)

Researchers have investigated N-Butyl-1H-benzimidazole as an electrolyte component in DSSCs. Its presence enhances charge transfer capabilities, leading to improved solar cell performance. The butyl substituent influences the electronic properties, making it a promising candidate for efficient energy conversion .

Antifungal Activity

Compound 41, derived from N-Butyl-1H-benzimidazole, exhibits potent antifungal potential against Candida albicans. Additionally, compound 43 shows remarkable activity against Aspergillus fumigatus . These findings highlight its relevance in combating fungal infections.

Coordination Chemistry and Metal Complexes

N-Butyl-1H-benzimidazole can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and materials science. Researchers explore their luminescent properties and potential as molecular probes .

Corrosion Inhibition

The compound’s structure suggests potential as a corrosion inhibitor for metals. Researchers investigate its effectiveness in protecting metal surfaces from degradation in aggressive environments. Its butyl substituent may enhance adsorption and inhibit corrosion processes .

Theoretical Studies and Non-Covalent Interactions

Theoretical calculations using density functional theory (DFT) provide insights into N-Butyl-1H-benzimidazole’s electronic properties. Researchers analyze non-covalent interactions within the compound using AIM, RDG, ELF, and LOL topological methods. These studies contribute to our understanding of its behavior and reactivity .

属性

IUPAC Name |

1-butylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazol-2-amine | |

CAS RN |

91337-45-0 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)